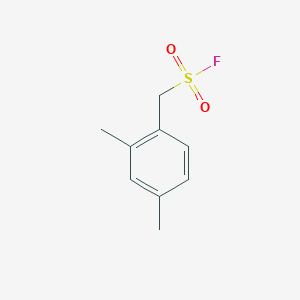![molecular formula C18H13ClN2O4 B2833242 4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid CAS No. 560066-34-4](/img/structure/B2833242.png)
4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the compound’s purpose or role in particular reactions or products.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s stereochemistry and conformation may also be discussed.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts. The mechanisms of these reactions may also be discussed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. Its spectral data (such as NMR, IR, UV-Vis, and mass spectra) may also be discussed.科学的研究の応用
Polyaniline Doping
A study explores the utilization of benzoic acid and its derivatives, such as 4-methoxybenzoic acid, for doping polyaniline. This process involves mixing benzoic acid or its substituted variant with polyaniline in 1-methyl-2-pyrrolidone. The resulting polyaniline-benzoic acid salts exhibit enhanced conductivity, demonstrating significant potential in the development of conductive polymers. The properties of these salts are meticulously analyzed through various spectroscopic and thermal methods, highlighting their utility in advanced technological applications (Amarnath & Palaniappan, 2005).
Luminescent Properties of Lanthanide Complexes
In another study, derivatives of 4-benzyloxy benzoic acid, including compounds with electron-releasing and withdrawing groups, are utilized to investigate their impact on the luminescent properties of lanthanide coordination compounds. This research elucidates the influence of substituent nature on photophysical behaviors, offering insights into the design of luminescent materials with tailored properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Optical Properties of Aluminum and Zinc Complexes
Another application is seen in the synthesis of aluminum and zinc complexes using styryl-substituted chelating ligands derived from 4-methyl(methoxy or chloro)benzaldehyde. These complexes exhibit unique thermal, thermomechanical, and optical properties, including blue-green light emission. The study highlights the influence of the styryl substituent on the photoluminescence of the complexes, suggesting their potential in optoelectronic devices (Barberis & Mikroyannidis, 2006).
Mechanism-based Inactivator for Zinc Protease
Research into the design of a mechanism-based inactivator for the zinc protease carboxypeptidase A employs a compound structurally similar to the core chemical structure . This work is foundational in understanding the interaction mechanisms of enzyme inhibitors, offering a pathway to novel therapeutic agents (Mobashery, Ghosh, Tamura, & Kaiser, 1990).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, and other hazards. It would also include information on safe handling and disposal.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please note that this is a general guide and the specifics may vary depending on the compound and the context. For a comprehensive analysis of a specific compound, please consult a professional or a specialized resource.
特性
IUPAC Name |
4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-25-16-7-6-14(9-15(16)19)21-17(22)13(10-20)8-11-2-4-12(5-3-11)18(23)24/h2-9H,1H3,(H,21,22)(H,23,24)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFDASZBBGBWSQ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(3-Chloro-4-methoxyphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

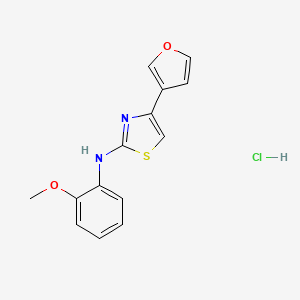
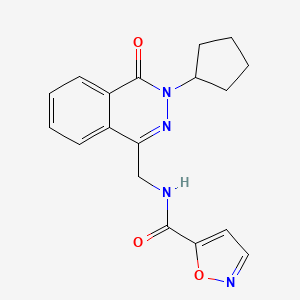
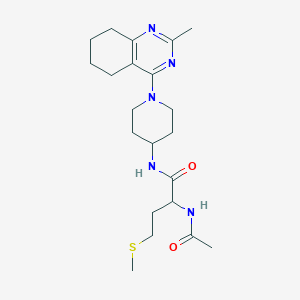
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2833164.png)
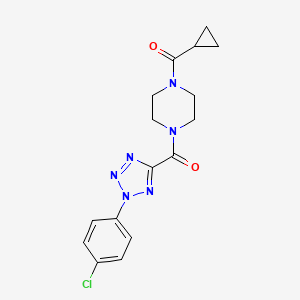
![4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2833166.png)
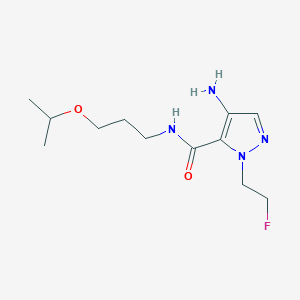
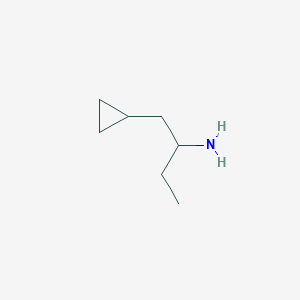
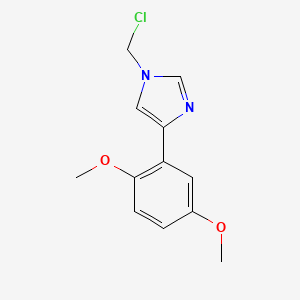
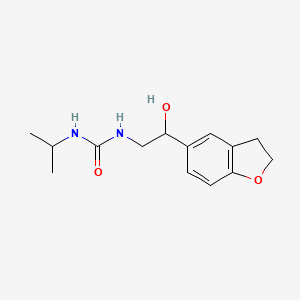
![2-[(2,5-Dimethylphenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833173.png)

![[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2833176.png)
